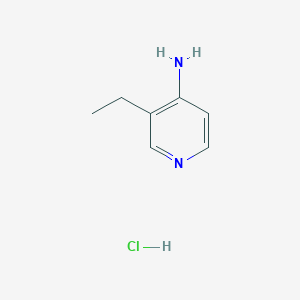

3-ethyl-1,4-dihydropyridin-4-imine hydrochloride

Description

Properties

IUPAC Name |

3-ethylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBBDHZCSKSQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,4-dihydropyridin-4-imine hydrochloride involves the reaction of 3-ethylpyridine with an appropriate amine under controlled conditions . The reaction is typically carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield . The product is then purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,4-dihydropyridin-4-imine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. Research indicates that 3-ethyl-1,4-dihydropyridin-4-imine hydrochloride exhibits potential in various therapeutic areas:

- Cardiovascular Health : Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They are utilized in treating conditions such as hypertension and angina by mediating vasodilation . The specific structure of this compound may enhance its efficacy compared to other compounds in this class.

- Neuroprotective Effects : The compound has shown promise in neuroprotective applications, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve antioxidant properties and modulation of neurotransmitter systems.

- Anti-inflammatory and Antioxidant Activities : Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of dihydropyridine derivatives, suggesting that this compound could be beneficial in managing oxidative stress-related conditions .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, reflecting advancements in organic chemistry aimed at optimizing yields and minimizing environmental impact. Key synthetic approaches include:

- Multi-component Reactions : These reactions allow for the efficient construction of complex molecules from simple starting materials. The use of one-pot synthesis strategies has been particularly beneficial for generating dihydropyridine derivatives with high yields .

- Green Chemistry Techniques : The application of environmentally friendly solvents and catalysts in the synthesis process has gained traction, aligning with contemporary sustainability goals in chemical research .

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics:

- Binding Studies : Research has demonstrated that this compound interacts with several receptors and enzymes, influencing physiological pathways relevant to cardiovascular and neurological health.

- Structure–Activity Relationship (SAR) Investigations : Understanding how structural modifications affect biological activity is vital for optimizing drug design. The unique substitution pattern of this compound is expected to confer distinct biological activities compared to other dihydropyridine derivatives .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with other related compounds is essential. The following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,4-Dihydropyridine | Basic dihydropyridine structure | Known for calcium channel blocking effects |

| Nicardipine | Dihydropyridine with additional groups | Used primarily as an antihypertensive |

| Moxonidine | Dihydropyridine with imidazoline | Acts as an antihypertensive via central action |

| Nifedipine | Dihydropyridine with ester functionality | Strong calcium channel blocker |

The distinct ethyl group at position 3 and imine at position 4 in this compound may confer unique pharmacological properties that merit further investigation.

Mechanism of Action

The mechanism of action of 3-ethyl-1,4-dihydropyridin-4-imine hydrochloride involves its interaction with specific molecular targets . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Molindone Hydrochloride

Molindone hydrochloride (C₁₆H₂₄N₂O₂·HCl, MW 312.84) is an antipsychotic drug with a tetrahydroindolone core. Despite differing core structures (indolone vs. dihydropyridine), both compounds share key features:

- Ethyl substitution : The 3-ethyl group in the target compound parallels the 3-ethyl substituent in molindone, which may influence receptor binding .

- Hydrochloride salt : Both compounds utilize HCl to enhance solubility (15 mg/mL for molindone) and stability during storage at -20°C .

- Pharmacological targets : Molindone acts via dopamine and 5-HT receptor antagonism, suggesting that the target compound may similarly interact with CNS receptors, though specific mechanisms remain unconfirmed .

Table 1: Structural and Pharmacological Comparison

| Property | 3-Ethyl-1,4-Dihydropyridin-4-Imine HCl | Molindone Hydrochloride |

|---|---|---|

| Core Structure | Dihydropyridine | Tetrahydroindolone |

| Key Substituents | Ethyl, imine | Ethyl, morpholinylmethyl |

| Molecular Weight (g/mol) | ~189.6 (calculated) | 312.84 |

| Solubility | Not reported | 15 mg/mL |

| Storage Conditions | Likely -20°C (inferred) | -20°C, stable >2 years |

| Pharmacological Target | Potential CNS receptors | Dopamine, 5-HT receptors |

Behavioral Modulation: CDD-0102A

CDD-0102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride) shares structural motifs with the target compound, including a heterocyclic core (tetrahydropyrimidine vs. dihydropyridine) and ethyl substitution. Key distinctions include:

- Functional groups : CDD-0102A contains an oxadiazole ring, which may enhance metabolic stability compared to the imine group in the target compound .

- While the target compound’s behavioral effects are unstudied, its dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent mechanisms .

Table 2: Pharmacokinetic and Behavioral Profiles

| Property | 3-Ethyl-1,4-Dihydropyridin-4-Imine HCl | CDD-0102A |

|---|---|---|

| Heterocyclic Core | Dihydropyridine | Tetrahydropyrimidine |

| Key Functional Group | Imine | Oxadiazole |

| Behavioral Effect | Not reported | Reduces repetitive behavior |

| Dosage in Studies | N/A | 1.2 mg/kg (14-day regimen) |

Miscellaneous Structural Analogues

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl, MW 236.14): Features a pyridine-pyrrolidine scaffold. Unlike the target compound, it lacks the dihydropyridine ring but shares the hydrochloride salt form, emphasizing solubility optimization in drug design .

- Postdiagenetic bacterial compounds : lists a compound with “3-ethyl-1,5-dihydro-4-methyl” substitution, possibly sharing redox-active properties with dihydropyridines. However, its biological relevance remains unclear in this context .

Biological Activity

3-Ethyl-1,4-dihydropyridin-4-imine hydrochloride is a compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core with an ethyl group at the 3-position and an imine functional group at the 4-position. This unique structure contributes to its solubility and stability in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. Notably, it has shown promise in cardiovascular and neuroprotective contexts.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Cardiovascular Effects : It has been studied for its potential to lower blood pressure through calcium channel blocking mechanisms similar to other dihydropyridine derivatives .

- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,4-Dihydropyridine | Basic dihydropyridine structure | Known for calcium channel blocking effects |

| Nicardipine | Dihydropyridine with additional groups | Primarily used as an antihypertensive |

| Moxonidine | Dihydropyridine with imidazoline | Acts as an antihypertensive via central action |

| Nifedipine | Dihydropyridine with ester functionality | Strong calcium channel blocker |

The distinct substitution pattern of this compound may confer unique biological activities compared to these other derivatives.

Cardiovascular Studies

A study evaluated the cardiovascular effects of this compound in animal models. The results indicated a significant reduction in blood pressure and heart rate variability, suggesting potential therapeutic applications in hypertension management .

Neuroprotection Research

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound's antioxidant properties were highlighted as a key mechanism for its neuroprotective effects .

Q & A

Q. Table 1. HPLC Parameters for Quantification

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.03 M KH₂PO₄:MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

| Linearity Range | 1.09–10.90 µg/mL (r² = 0.9999) |

Q. Table 2. In Vivo Dosing Protocol for BTBR Mice

| Parameter | Specification |

|---|---|

| Dose | 1.2 mg/kg (i.p.) |

| Duration | 14 days |

| Behavioral Tests | Self-grooming, reversal learning |

| Key Endpoint | Reduction in repetitive behaviors |

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.